(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

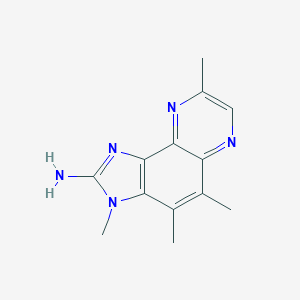

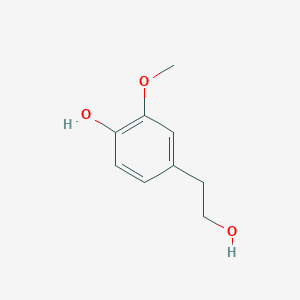

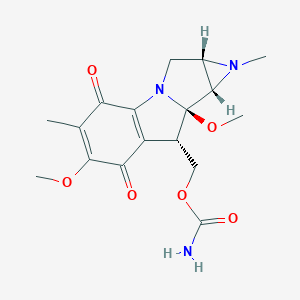

“(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 141774-68-7 . It has a molecular weight of 234.3 and its IUPAC name is benzyl (2S)-2-(aminomethyl)-1-pyrrolidinecarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of “(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is C13H18N2O2 . The InChI Code is 1S/C13H18N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 370.5±25.0 °C at 760 mmHg . The flash point is 177.9±23.2 °C . The compound has a LogP value of 1.12, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Intermediate in Organic Synthesis

This compound acts as an intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules from simpler ones. It’s used in the synthesis of a wide range of chemicals and pharmaceuticals.

Chiral Building Block

The compound is used as a chiral building block in synthetic chemistry . Chiral compounds have a special property of optical activity, meaning they can rotate the plane of polarized light. This property is important in many biological systems and pharmaceuticals.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

It can be used as a building block to synthesize Imidazo[1,2-b]pyridazine derivatives . These derivatives are known to be potent IKKβ inhibitors. IKKβ inhibitors are being researched for their potential use in treating inflammatory diseases and certain types of cancer.

Synthesis of Carborane Derivatives

The compound can be used to synthesize 1,2-dicarba-closo-dodecaborane (o-carborane) and 1,7-dicarba-closo-dodecaborane (m-carborane) derivatives . These derivatives are potential D2 receptor antagonists. D2 receptor antagonists are used in the treatment of several neurological and psychiatric disorders.

Synthesis of Pyrrolidine Based Merrifield Resin

It can be used to synthesize pyrrolidine based Merrifield resin . This resin acts as a chiral organocatalyst for the asymmetric Michael addition reaction of ketones with nitrostyrenes. This reaction is a key step in the synthesis of many biologically active compounds.

Solvent Miscibility

The compound is miscible with N-methylpyrrolidinone . This property makes it useful in certain chemical reactions and processes that require a common solvent system.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used as building blocks in the synthesis of various bioactive molecules, suggesting that the specific targets may vary depending on the final compound synthesized .

Mode of Action

As a building block, its role in the final bioactive compound can vary widely. It may interact with its targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .

Biochemical Pathways

It has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives, which are potent ikkβ inhibitors, and carborane derivatives, which are potential d2 receptor antagonists . These suggest that it may be involved in pathways related to inflammation and neurotransmission, respectively.

Result of Action

The compounds it helps synthesize, such as ikkβ inhibitors and d2 receptor antagonists, could have significant effects on cellular signaling and neurotransmission .

Propiedades

IUPAC Name |

benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)

![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)